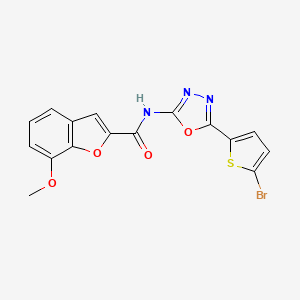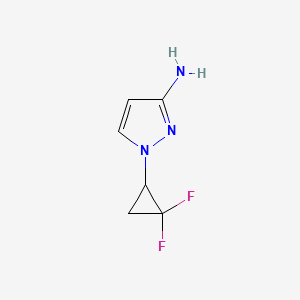
2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a chemical compound with the CAS Number: 869093-64-1 . It has a molecular weight of 282.77 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a compound with potential applications in chemical synthesis and the development of derivatives with various functionalities. In studies related to chlorination and oxidation reactions, compounds with similar structures have been synthesized through the chlorination of ketones, leading to products like dihydroxyacids. These reactions demonstrate the versatility of chloro-cyclohexylphenoxy derivatives in synthesizing complex molecules, suggesting that this compound could serve as a precursor or intermediate in the synthesis of pharmacologically active compounds or in the development of new materials with specific chemical properties (Cossar et al., 1991).
Environmental Monitoring and Analysis
Analytical methods for detecting phenoxy herbicides, including compounds similar to this compound, in environmental samples have been developed. For instance, a sensitive and accurate method for determining phenoxy herbicides in water samples uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This approach highlights the importance of such compounds in environmental monitoring and suggests the potential use of this compound in studies related to herbicide contamination and its effects on ecosystems (Nuhu et al., 2012).
Catalysis and Chemical Reactions
Transition-metal complexes, including those that might involve cyclohexylphenoxy derivatives, play a crucial role in catalytic oxidation processes relevant to industrial applications. The exploration of transition-metal complexes for liquid-phase catalytic oxidation showcases the potential of such compounds in facilitating various chemical reactions, including the synthesis of important industrial chemicals and the development of environmentally friendly catalytic processes (Brégeault, 2003).
Material Science and Polymer Chemistry
Phenolic compounds like phloretic acid, which share a phenolic structure with this compound, have been investigated for their potential in enhancing the reactivity of molecules towards the formation of polymers. The use of renewable phenolic compounds in the elaboration of polybenzoxazine illustrates the possibility of employing this compound in material science, particularly in the development of bio-based polymers with specific thermal and mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gloves, and more .
Propiedades
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLKPPSJSXVBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)


![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)


![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)
![6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2747844.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2747845.png)
